N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
This compound is a benzothiazole-carboxamide derivative featuring a 6-chloro-substituted benzo[d]thiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carboxamide bridge. The morpholinoethyl group at the N-position introduces tertiary amine functionality, enhancing solubility in its protonated hydrochloride salt form. Its molecular formula is C₂₃H₂₃Cl₂N₃O₃S, with a molar mass of 516.47 g/mol.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S.ClH/c23-16-2-3-17-20(14-16)31-22(24-17)26(6-5-25-7-9-28-10-8-25)21(27)15-1-4-18-19(13-15)30-12-11-29-18;/h1-4,13-14H,5-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDRCCGBPSRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorobenzo[d]thiazole moiety : Known for antimicrobial and anticancer properties.
- Morpholinoethyl group : Often associated with enhanced solubility and bioavailability.
- Dihydrobenzo[b][1,4]dioxine structure : Contributes to the compound's stability and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN3O2S |
| Molecular Weight | 466.4 g/mol |
| CAS Number | 1216751-11-9 |
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, revealing a spectrum of effects:
Anticancer Activity
Research indicates that compounds with similar structural features demonstrate selective cytotoxicity against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of benzodioxane exhibit significant growth inhibition in human cancer models, particularly in ovarian carcinoma xenografts .
- A specific study highlighted the compound's ability to inhibit the PARP1 enzyme, a target in cancer therapy, with IC50 values indicating moderate potency .
Antimicrobial Properties
The presence of the chlorobenzo[d]thiazole ring suggests potential antimicrobial effects. Compounds containing this moiety have been documented to exhibit:
- Broad-spectrum antimicrobial activity , making them candidates for further development as antibiotic agents.
Anti-inflammatory Effects
Compounds derived from benzodioxane structures have been noted for their anti-inflammatory properties. A study demonstrated that certain analogs reduced inflammation markers significantly in animal models . This suggests that this compound may also possess similar effects.
Understanding the mechanisms by which this compound exerts its biological effects is crucial:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, inhibition of PARP1 leads to increased apoptosis in cancer cells .
- Receptor Modulation : The morpholinoethyl group enhances interaction with specific receptors or enzymes, potentially leading to altered signaling pathways associated with disease progression.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Study on Anticancer Activity : A recent study evaluated the efficacy of various benzodioxane derivatives against ovarian cancer cells. The results indicated that compounds with a similar structure to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine showed promising growth inhibition at low micromolar concentrations .
- Antimicrobial Evaluation : Another research paper assessed the antimicrobial properties of thiazole-containing compounds. The findings suggested that compounds like N-(6-chlorobenzo[d]thiazol-2-yl) derivatives exhibited significant antibacterial activity against multi-drug resistant strains.
- Anti-inflammatory Research : Inflammation models using animal subjects revealed that certain benzodioxane derivatives reduced inflammatory cytokines significantly, indicating potential therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Carboxamides
Key analogs differ in substituents on the benzothiazole ring or adjacent moieties, which critically influence physicochemical and biological properties:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Structural Analysis via NMR Spectroscopy
highlights the utility of NMR in differentiating substituent effects. Regions A (positions 39–44) and B (positions 29–36) in related compounds exhibit distinct chemical shifts (ppm), reflecting altered electronic environments (Figure 6, ). For example:
- Region A: Chloro-substituted analogs show downfield shifts due to electron withdrawal, whereas ethyl or morpholino groups cause minimal perturbation.
- Region B : The dihydrodioxine ring in the target compound induces upfield shifts compared to simpler benzothiazole systems, indicating reduced electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
